molecular formula C10H18ClN3O B11723493 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride

Cat. No.: B11723493
M. Wt: 231.72 g/mol
InChI Key: ZETATCWPOBOWMB-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride typically involves the reaction of 3,5-dimethyl-1,2-oxazole with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-piperidinyl: This compound features a similar oxazole moiety but with a sulfonyl group.

    3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: Another compound with a similar oxazole structure but different functional groups.

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride is unique due to its specific combination of the piperazine ring and the 3,5-dimethyl-1,2-oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H18ClN3O

Molecular Weight

231.72 g/mol

IUPAC Name

3,5-dimethyl-4-(piperazin-1-ylmethyl)-1,2-oxazole;hydrochloride

InChI

InChI=1S/C10H17N3O.ClH/c1-8-10(9(2)14-12-8)7-13-5-3-11-4-6-13;/h11H,3-7H2,1-2H3;1H

InChI Key

ZETATCWPOBOWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCNCC2.Cl

Origin of Product

United States

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